molecular formula C18H21NS B043843 Tedatioxetine CAS No. 508233-95-2

Tedatioxetine

Cat. No. B043843
M. Wt: 283.4 g/mol
InChI Key: CVASBKDYSQKLSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Tedatioxetine, such as paroxetine, involves complex chemical reactions aimed at achieving high stereochemical control and purity. For example, a convenient synthesis of paroxetine starts from 1-benzyl-4-piperidone, undergoing a series of reactions including stereoselective reduction, mesylation, and inversion reaction of the stereogenic center, followed by deprotection to yield the active pharmaceutical ingredient (Czibula et al., 2004). This process highlights the intricate steps required to synthesize complex molecules with specific stereochemistry crucial for their biological activity.

Molecular Structure Analysis

The molecular structure of compounds related to Tedatioxetine, such as fluoxetine, has been elucidated using techniques like X-ray crystallography. These analyses reveal the three-dimensional arrangement of atoms within the molecule, critical for understanding its interaction with biological targets. For fluoxetine, the structure shows that the planes defined by the aromatic rings are skewed, preventing intramolecular ring-ring interactions, which is essential for its activity as a selective serotonin uptake inhibitor (Robertson et al., 1988).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like Tedatioxetine can be inferred from studies on similar molecules. For instance, the synthesis of paroxetine involves reactions that highlight the molecule's functional groups' reactivity, such as the diastereoconvergent cobalt-catalyzed arylation, demonstrating the molecule's capacity for selective bond formation and stereochemical outcomes (Despiau et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystal structure, are pivotal for their formulation and therapeutic efficacy. For example, the crystal structure of atomoxetine hydrochloride, another compound with similar therapeutic targets, provides insights into its solid-state properties, such as hydrogen bonding patterns, which can influence its stability and solubility (Kaduk et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other substances, determine a compound's pharmacokinetic profile and interaction with the body. Research on fluoxetine and similar compounds underlines the importance of understanding these properties for optimizing therapeutic effects and minimizing adverse reactions. The pharmacokinetic properties of fluoxetine, for example, have been extensively studied, revealing its metabolism and the role of its metabolites in its antidepressant effects (Bergstrom et al., 1988).

Scientific Research Applications

  • Cancer Research : Fluoxetine has shown potential in cancer research, particularly for its chemosensitizing ability in drug-resistant cell lines and its antiproliferative activity in tumor cells (Krishnan et al., 2008).

  • Neurological and Visual Disorders : It has been observed that chronic administration of fluoxetine can aid in the recovery of visual functions in adult amblyopic animals, suggesting its potential application in treating amblyopia and uncovering new mechanisms for antidepressant effects (Vetencourt et al., 2008).

  • Mental Health Disorders : Tedatioxetine is specifically recognized as a multimodal antidepressant effective in treating depression and anxiety disorders, including generalized anxiety disorder (Javelot, 2016). Fluoxetine, similarly, is known for its effectiveness in depression and obsessive-compulsive disorders, working as a selective serotonin uptake inhibitor (Wong et al., 1995).

  • Stress-Related Health Conditions : Fluoxetine's anti-inflammatory, antiapoptotic, and antioxidant properties contribute significantly to its therapeutic action in treating stress-related adverse health conditions (Caiaffo et al., 2016).

  • Pediatric Anxiety Disorders : Fluoxetine has been found effective and safe for treating nondepressed children and adolescents with anxiety disorders other than OCD and panic disorder (Birmaher et al., 1994).

  • Neuropharmacology : The drug also impacts the synaptic availability of serotonin and regulates the phosphorylation state of DARPP-32 in the prefrontal cortex, hippocampus, and striatum, indicating its significant role in neuropharmacology (Svenningsson et al., 2002).

  • Genetic Research : Studies have indicated that genes like TPH1 and SLC6A4 may influence the antidepressant response to fluoxetine, which is crucial in the pursuit of personalized medicine in psychiatric disorders (Peters et al., 2004).

properties

IUPAC Name

4-[2-(4-methylphenyl)sulfanylphenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NS/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15/h2-9,15,19H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVASBKDYSQKLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801029350
Record name 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801029350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tedatioxetine

CAS RN

508233-95-2
Record name 4-[2-[(4-Methylphenyl)thio]phenyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=508233-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tedatioxetine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0508233952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tedatioxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12641
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801029350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEDATIOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H681S8O3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
T Frederiksen, J Areberg, E Schmidt… - CPT …, 2021 - Wiley Online Library
… genotype–phenotype relationships as tedatioxetine is a sensitive CYP2D6 substrate. … of tedatioxetine and the CYP450 enzymes involved. The major metabolic route of tedatioxetine is …
Number of citations: 6 ascpt.onlinelibrary.wiley.com
T Frederiksen, J Areberg, E Schmidt… - Clinical and …, 2023 - Wiley Online Library
… The analysis presented in the current report is based on three popPK analyses of brexpiprazole, tedatioxetine and vortioxetine, respectively, previously reported.[8]–[10] In each of the …
Number of citations: 1 ascpt.onlinelibrary.wiley.com
T Frederiksen - Basic & Clinical Pharmacology & Toxicology, 2023 - Wiley Online Library
… estimating CYP2D6 function and present findings from three popPK meta‐analyses quantifying the impact of individual CYP2D6 alleles in the metabolism of vortioxetine, tedatioxetine …
Number of citations: 1 onlinelibrary.wiley.com
H Javelot - Annales pharmaceutiques francaises, 2015 - europepmc.org
… inhibitors (TRI), for the treatment of depression (amitifadine),(ii) multimodal antidepressants for depression and anxiety disorders (generalized anxiety disorder mainly)(tedatioxetine, …
Number of citations: 9 europepmc.org
A Gibb, ED Deeks - Drugs, 2014 - Springer
… Takeda and Lundbeck entered into a strategic alliance to co-develop and co-commercialise vortioxetine and tedatioxetine in Japan and the USA in September 2007. Lundbeck received …
Number of citations: 86 link.springer.com
K Gohil, P Shah - Pharmacy and Therapeutics, 2015 - ncbi.nlm.nih.gov
affect patients’ ability to sleep, work, eat, and go about their lives. 1 This extremely complex disease is poorly under stood and is thought to be caused by both genetic and …
Number of citations: 5 www.ncbi.nlm.nih.gov
T Frederiksen - 2022 - portal.findresearcher.sdu.dk
… This thesis presents three population pharmacokinetic (popPK) studies characterizing the joint parent-metabolite PK of vortioxetine, tedatioxetine and brexpiprazole, respectively. Based …
Number of citations: 5 portal.findresearcher.sdu.dk
DN Shapiro, SM Stahl - Int Neuropsychiatr Dis J, 2014 - researchgate.net
… Tedatioxetine (Lu 24530) is another agent in clinical development for the treatment of … According to a Lundbeck release, in vivo rat studies involving tedatioxetine demonstrated …
Number of citations: 1 www.researchgate.net
E Dale, B Bang-Andersen, C Sanchez - Biochemical pharmacology, 2015 - Elsevier
… In addition, a positive dose-finding clinical study has been performed in MDD patients with tedatioxetine (Lu AA24530), a 5-HT 3 and 5-HT 2C receptor antagonist and SERT inhibitor, …
Number of citations: 266 www.sciencedirect.com
A Dhir - Expert Opinion on Investigational Drugs, 2017 - Taylor & Francis
… Tedatioxetine also increases the level of acetylcholine when estimated in rat brain. Moreover, the molecule has also an antagonistic activity on serotoninergic 5-HT 3 and 5-HT 2C …
Number of citations: 30 www.tandfonline.com

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